

Solubility Profile of Nelfinavir-d3 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Nelfinavir-d3

Cat. No.: B561975

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This technical guide provides a comprehensive overview of the solubility of **Nelfinavir-d3** in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Note on Deuterated Form: Quantitative solubility data for **Nelfinavir-d3** is not readily available in published literature. The data presented here is for the non-deuterated form, Nelfinavir Mesylate. While the isotopic substitution is not expected to significantly alter the solubility, this distinction should be noted for experimental design and interpretation.

Quantitative Solubility Data

The solubility of Nelfinavir Mesylate in common organic solvents has been reported by various chemical suppliers. These values represent the thermodynamic solubility, typically determined at room temperature. The variation in reported values can be attributed to differences in experimental conditions, material purity, and crystalline form.

Organic Solvent	Reported Solubility (mg/mL)	Source
Dimethyl Sulfoxide (DMSO)	~14	Cayman Chemical[1]
100	Selleck Chemicals[2][3]	
≥2	Sigma-Aldrich	
Ethanol	~20	Cayman Chemical[1]
100	Selleck Chemicals[2][3]	
Dimethylformamide (DMF)	~20	Cayman Chemical[1]

Experimental Protocols

The determination of thermodynamic solubility is a critical step in drug development. The most widely accepted and reliable method for this is the Shake-Flask Method. This protocol is based on achieving equilibrium between the dissolved and undissolved solid drug in a specific solvent.

Principle of the Shake-Flask Method

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.

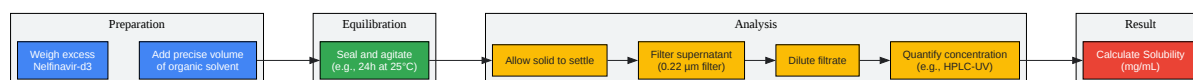
Detailed Methodology

- Preparation of Materials:
 - **Nelfinavir-d3** (or Nelfinavir Mesylate) as a crystalline solid.
 - High-purity organic solvents (e.g., DMSO, Ethanol).
 - Vials with tight-sealing caps (e.g., 2 mL glass vials).
 - Orbital shaker or rotator placed in a temperature-controlled incubator.

- Syringe filters (e.g., 0.22 μm PTFE) for phase separation.
- Analytical instrumentation for concentration measurement, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Experimental Procedure:
 - Step 1: Addition of Solute and Solvent: Add an excess amount of **Nelfinavir-d3** to a vial. The excess solid should be clearly visible. Add a precise volume of the chosen organic solvent to the vial.
 - Step 2: Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined duration, typically 18-24 hours, to ensure equilibrium is reached.^{[4][5]} For poorly soluble compounds, longer equilibration times may be necessary.
 - Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
 - Step 4: Sample Dilution: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.
 - Step 5: Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of **Nelfinavir-d3**. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
 - Step 6: Calculation: Calculate the solubility of **Nelfinavir-d3** in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mM.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.



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Caption: Workflow for the shake-flask solubility determination method.

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